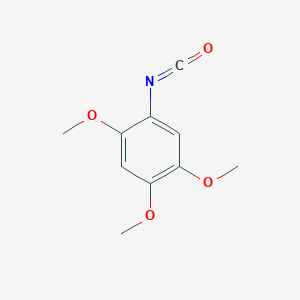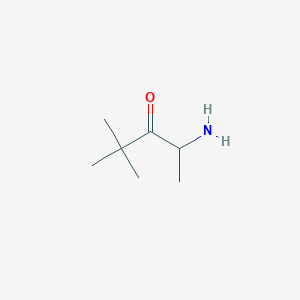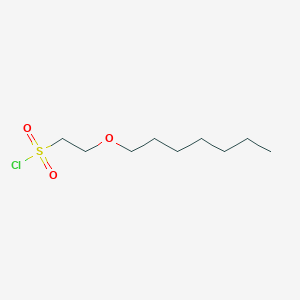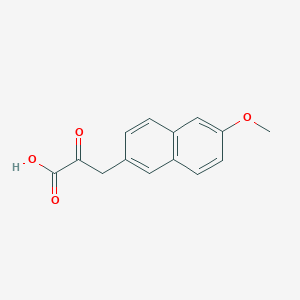
5-Bromo-4,6-dichloro-2-iodopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4,6-dichloro-2-iodopyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. The presence of bromine, chlorine, and iodine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 4,6-dichloropyrimidine.
Iodination: The iodination at the 2-position can be performed using iodine or hydroiodic acid under controlled conditions.
Industrial Production Methods: The industrial production of 5-Bromo-4,6-dichloro-2-iodopyrimidine involves large-scale bromination and iodination processes, often using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Cross-Coupling: Palladium catalysts, arylboronic acids, and alkynylzincs.
Major Products:
- Substituted pyrimidines with various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine:
- Investigated for its potential as a kinase inhibitor.
- Used in the synthesis of compounds with potential anticancer and antiviral activities.
Industry:
- Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-4,6-dichloro-2-iodopyrimidine involves its ability to act as an electrophile in various chemical reactions. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophiles. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-iodopyrimidine: Similar structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.
5-Bromo-2,4-dichloropyrimidine: Lacks the iodine atom, which affects its reactivity in cross-coupling reactions.
Uniqueness:
- The presence of bromine, chlorine, and iodine atoms in 5-Bromo-4,6-dichloro-2-iodopyrimidine makes it highly versatile and reactive, suitable for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C4BrCl2IN2 |
|---|---|
Molekulargewicht |
353.77 g/mol |
IUPAC-Name |
5-bromo-4,6-dichloro-2-iodopyrimidine |
InChI |
InChI=1S/C4BrCl2IN2/c5-1-2(6)9-4(8)10-3(1)7 |
InChI-Schlüssel |
ASQTYPRBMLFVFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N=C1Cl)I)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)


![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)




